Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
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Overview
Description
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt: is a chemical compound known for its role as an impurity in atorvastatin, a widely used statin medication. Atorvastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase . The compound’s molecular formula is C33H32FN2O4Na, and it has a molecular weight of 562.62 g/mol.
Mechanism of Action
Target of Action
The primary target of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This leads to a decrease in the levels of these lipids in the body .
Result of Action
The result of this compound’s action is a reduction in abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease, including myocardial infarction and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to monitor the product’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is used as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure the purity and quality of atorvastatin .
Biology: In biological research, this compound is used to study the metabolic pathways and enzymatic reactions involving atorvastatin and its impurities .
Medicine: In medicine, it serves as a critical impurity standard for the quality control of atorvastatin formulations, ensuring that the final product meets regulatory standards .
Industry: In the pharmaceutical industry, it is used in the development and validation of analytical methods for atorvastatin and its related compounds .
Comparison with Similar Compounds
Atorvastatin: The parent compound, widely used as a statin medication.
2,3-Dehydroxy Atorvastatin Sodium Salt: Another impurity of atorvastatin with similar inhibitory effects on HMG-CoA reductase.
Atorvastatin Pyrrolidone Analog: A structural analog used in research to study the pharmacokinetics and pharmacodynamics of atorvastatin.
Uniqueness: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is unique due to its specific structural modifications, which provide insights into the metabolic pathways and potential side effects of atorvastatin. Its role as an impurity standard is crucial for ensuring the safety and efficacy of atorvastatin formulations .
Properties
CAS No. |
1659317-56-2 |
---|---|
Molecular Formula |
C33H32FN2NaO4 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate |
InChI |
InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1 |
InChI Key |
HVVXDWFELLEWEX-SZIUKIKUSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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